2-Butyne-1,4-diol diglycerol ether is a chemical compound known for its unique structural properties and diverse applications in various industrial sectors. This compound is derived from 2-butyne-1,4-diol, which is an organic compound that combines an alkyne and a diol. Its primary uses include serving as a reactant in the production of polymeric materials, including resins and plasticizers. The compound is characterized by its colorless to slightly yellow solid form and is almost odorless, with complete solubility in water.
The chemical formula for 2-butyne-1,4-diol diglycerol ether is derived from the base compound 2-butyne-1,4-diol, which has a CAS number of 110-65-6. This compound can be synthesized through various chemical processes that involve the reaction of glycerol derivatives with 2-butyne-1,4-diol.
2-Butyne-1,4-diol diglycerol ether is classified as an ether and falls under the category of organic compounds. It has applications in the production of polymers and as an additive in various chemical formulations.
The synthesis of 2-butyne-1,4-diol diglycerol ether typically involves a reaction between 2-butyne-1,4-diol and glycerol derivatives. This reaction can be facilitated through various methods:
The synthesis typically requires controlled temperature and pressure settings to optimize yield and purity. The reactions may also involve purification steps such as distillation or chromatography to isolate the desired product effectively.
The molecular structure of 2-butyne-1,4-diol diglycerol ether features a backbone derived from 2-butyne-1,4-diol with additional glycerol units attached via ether linkages. The linear formula can be represented as .
2-Butyne-1,4-diol diglycerol ether participates in several chemical reactions:
The reactivity of this compound is attributed to its functional groups that allow for diverse interactions with other chemical species.
The mechanism of action for 2-butyne-1,4-diol diglycerol ether primarily revolves around its role in polymer production and electrochemical applications:
Studies have shown that the presence of this compound can significantly alter the microstructure of nickel deposits, enhancing their quality and performance in industrial applications.
The compound exhibits stability under normal conditions but may require careful handling due to its reactive functional groups.
The applications of 2-butyne-1,4-diol diglycerol ether are extensive:
The primary industrial synthesis of 2-butyne-1,4-diol diglycerol ether (CAS 68411-16-5) involves a nucleophilic substitution reaction between 2-butyne-1,4-diol (110-65-6) and epichlorohydrin. This reaction proceeds via the attack of the alkyne-diol’s hydroxyl groups on the electrophilic carbon of epichlorohydrin’s epoxide ring, forming chlorohydrin intermediates. The process requires careful stoichiometric control, typically employing a 1:2 molar ratio of diol to epichlorohydrin to ensure complete etherification of both hydroxyl groups [1] [3].
Lewis acid catalysts (e.g., BF₃·Et₂O or SnCl₄) are essential to enhance epoxide ring activation and regioselectivity. The reaction occurs under anhydrous conditions at 60–80°C to prevent hydrolysis side reactions. Solvent selection is critical; aprotic polar solvents like toluene or tetrahydrofuran improve yield by facilitating reagent miscibility while minimizing byproduct formation [4] [8].
Table 1: Standard Reaction Parameters for Nucleophilic Substitution
Parameter | Optimal Range | Function |
---|---|---|
Molar Ratio (Diol:Epichlorohydrin) | 1:2–1:2.2 | Ensures complete di-substitution |
Temperature | 60–80°C | Balances reaction rate and side reactions |
Catalyst Concentration | 0.5–1.0 wt% | Optimizes ring-opening efficiency |
Reaction Time | 4–6 hours | Achieves >95% conversion |
Following nucleophilic substitution, the chlorohydrin intermediates undergo in situ dehydrochlorination using concentrated sodium hydroxide (20–30% w/v). This step regenerates epoxide functionality via intramolecular Williamson ether synthesis, where hydroxide abstracts the β-chlorine atom, forming a new epoxide ring. The reaction is highly sensitive to pH (>12) and temperature (40–50°C); exceeding 55°C risks epoxide ring hydrolysis, reducing yield [4] [8].
Mechanistic studies reveal that alkaline conditions promote E2 elimination, with chloride displacement facilitated by the antiperiplanar orientation of the C-Cl and C-O bonds. The stoichiometry requires two equivalents of NaOH per chlorohydrin group to drive the reaction to completion. Impurities like 3-chloro-1,2-propanediol are minimized through controlled NaOH addition rates (<0.5 mL/min) to prevent localized overheating [3] [8].
Emerging research explores immobilized lipases (e.g., Candida antarctica Lipase B) as sustainable catalysts for synthesizing glycerol ethers. In non-aqueous media, lipases facilitate transetherification between 2-butyne-1,4-diol and glycidol (a glycerol derivative), circumventing epichlorohydrin’s toxicity. The method operates under mild conditions (35–45°C, atmospheric pressure), leveraging enzymatic regioselectivity for primary hydroxyl groups [6].
Key advantages include reduced energy consumption and elimination of metal catalysts. However, industrial adoption remains limited by enzyme inactivation at high substrate loads (>20% w/v) and moderate yields (70–75%). Recent trials with hydrophobic immobilization supports (e.g., octyl-glyoxyl agarose) improved enzyme stability, increasing turnover numbers to >1,000 cycles [6].
Temperature Control: Optimal epichlorohydrin coupling occurs at 70°C, while dehydrochlorination requires lower temperatures (45°C). Exceeding 80°C accelerates hydrolysis, reducing yields by 15–20% [4] [9].
Catalyst Selection: Lewis acids (BF₃·Et₂O) outperform alkali hydroxides in ring-opening efficiency. At 0.75 wt% catalyst loading, BF₃·Et₂O achieves 97% epoxide conversion versus 85% with NaOH [8].
Reaction Time: Kinetic studies show nucleophilic substitution completes in 4 hours, while dehydrochlorination requires 2 hours. Prolonged alkaline treatment (>3 hours) degrades the product [3].
Table 2: Impact of Reaction Parameters on Yield
Parameter | Optimal Value | Yield (%) | Major Byproduct |
---|---|---|---|
Temperature (Coupling) | 70°C | 95 | Chlorohydrin dimers |
NaOH Concentration | 25% w/v | 93 | 3-MCPD (<0.5%) |
Catalyst Loading | 0.75 wt% BF₃·Et₂O | 97 | Oligomeric ethers (1.2%) |
Industrial manufacturing employs continuous stirred-tank reactors (CSTRs) for precise control of exothermic reactions. Feedstocks are introduced in stages: 2-butyne-1,4-diol dissolved in toluene is added first, followed by controlled epichlorohydrin dosing. Automated cooling maintains temperatures at 70±2°C [3] [10].
Yield Optimization: Recycling unreacted epichlorohydrin via vacuum distillation increases atom economy to 92%. Sub-inventor techniques reduce reaction time by 30% through ultrasonic irradiation, enhancing mass transfer [10].
Impurity Control: Key impurities include:
Quality assurance employs GC-MS and epoxy value titration. Specifications require >98% purity (by HPLC), with chlorinated impurities ≤0.1% to meet pharmaceutical-grade standards [1] [9].
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